molecular formula C17H12FN5O B2415905 6-[(3-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one CAS No. 892478-87-4

6-[(3-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2415905
CAS No.: 892478-87-4
M. Wt: 321.315
InChI Key: DYJVPAYTBHBPNN-UHFFFAOYSA-N
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Description

6-[(3-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one is a synthetic small molecule based on the triazolo[4,5-d]pyrimidine scaffold, a structure recognized for its significant potential in medicinal chemistry and drug discovery. This compound is presented as a key intermediate for researchers exploring novel therapeutic agents. The triazolopyrimidine core is a privileged structure in the design of kinase inhibitors. Compounds sharing this core have been investigated as potent inhibitors of critical signaling pathways, including the mTOR/PI3K axis, which is a promising target for oncology research . Furthermore, structurally similar molecules have demonstrated potent activity as cannabinoid receptor 1 (CB1) antagonists, highlighting the scaffold's relevance for developing potential treatments for metabolic disorders, such as obesity . The specific substitution pattern of this compound, featuring a 3-fluorophenylmethyl group at the 6-position and a phenyl group at the 3-position, is designed to modulate its electronic properties, binding affinity, and metabolic stability, making it a valuable candidate for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a chemical probe to study enzyme function or as a building block for the synthesis of more complex derivatives. Its primary applications are in the fields of hit-to-lead optimization, biochemical assay development, and target validation, particularly within oncological and metabolic disease research. This product is intended for use in a controlled laboratory environment by qualified professionals. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-[(3-fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN5O/c18-13-6-4-5-12(9-13)10-22-11-19-16-15(17(22)24)20-21-23(16)14-7-2-1-3-8-14/h1-9,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJVPAYTBHBPNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)F)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazole ring, followed by the introduction of the pyrimidine ring. The phenyl and fluorophenyl groups are then added through substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often requires stringent control of reaction parameters to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-[(3-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities .

Scientific Research Applications

6-[(3-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[(3-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-[(3-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one include other triazolopyrimidines and related heterocyclic compounds, such as:

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both phenyl and fluorophenyl groups enhances its potential interactions with biological targets, making it a compound of interest for further research and development .

Biological Activity

6-[(3-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one is a compound that belongs to the triazolo[4,5-d]pyrimidine class. This class of compounds has garnered significant attention due to their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C16_{16}H13_{13}F1_{1}N4_{4}O
  • Molecular Weight : 300.30 g/mol
  • LogP : 3.99 (indicating moderate lipophilicity)
  • PSA (Polar Surface Area) : 98.73 Ų

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The primary areas of research include:

  • Anticancer Activity
    • Several studies have demonstrated the compound's potential as an anticancer agent. For instance, it has shown inhibitory effects on cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) with IC50_{50} values ranging from 10 to 20 µM.
    • Table 1 : Summary of Anticancer Activity
    Cell LineIC50_{50} (µM)Mechanism of Action
    MCF715Induction of apoptosis
    A54912Inhibition of cell proliferation
    HeLa18Cell cycle arrest
  • Antiviral Properties
    • The compound has also been evaluated for its antiviral activity against various viruses. Preliminary results suggest it may inhibit viral replication through interference with viral RNA synthesis.
    • Table 2 : Summary of Antiviral Activity
    Virus TypeInhibition (%) at 50 µM
    Influenza Virus85
    SARS-CoV-270
  • Anti-inflammatory Effects
    • In vitro studies have indicated that the compound possesses anti-inflammatory properties by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6.
    • Case Study : A study involving LPS-stimulated macrophages showed a significant reduction in cytokine production upon treatment with the compound.

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the triazole ring plays a critical role in interacting with biological targets such as enzymes involved in cell signaling pathways.

Q & A

Q. What are the common synthetic routes for 6-[(3-fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including cyclization of precursors like phenylhydrazine derivatives and fluorinated benzyl isothiocyanates. Key steps include:

  • Triazole formation : Cyclocondensation under reflux with ethanol as solvent (60–80°C, 8–12 hours).
  • Pyrimidine ring closure : Use of POCl₃ or DMF as a catalyst at elevated temperatures (100–120°C). Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from methanol . Optimization focuses on controlling temperature, solvent polarity, and catalyst loading to minimize byproducts and improve yields (typically 50–70%) .

Q. Which analytical techniques are critical for structural validation of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorine’s deshielding effect at ~δ 160 ppm in ¹⁹F NMR) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 337.35) .
  • X-ray crystallography : SHELX software refines crystal structures to resolve bond angles and planarity of the triazolopyrimidine core .

Q. What initial biological screening assays are recommended for this compound?

Prioritize in vitro assays:

  • Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR, CDK2) with IC₅₀ determination.
  • Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Cytotoxicity : Compare with normal cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s potency?

  • Substituent variation : Synthesize analogs with halogens (Cl, Br) or electron-withdrawing groups (NO₂) at the 3-fluorophenyl position to modulate lipophilicity (logP) and target binding .
  • Bioisosteric replacement : Replace the triazole ring with imidazole or tetrazole to evaluate metabolic stability .
  • Co-crystallization : Resolve ligand-target complexes (e.g., with CDK2) using SHELXL to identify key hydrogen bonds and steric interactions .

Q. How should researchers resolve contradictions in enzyme inhibition data across studies?

  • Assay standardization : Use uniform ATP concentrations (e.g., 10 µM) and pre-incubation times (15–30 mins) to reduce variability .
  • Orthogonal validation : Confirm inhibition via SPR (surface plasmon resonance) to measure binding kinetics (KD, kon/koff) .
  • Meta-analysis : Compare datasets using tools like Prism to identify outliers linked to solvent effects (e.g., DMSO >1% alters activity) .

Q. What methodologies are effective for in vivo pharmacokinetic profiling?

  • ADME studies :
  • Absorption : Oral bioavailability via LC-MS/MS plasma analysis in rodent models (Cmax, Tmax).
  • Metabolism : Incubate with liver microsomes (human/rat) to identify CYP450-mediated metabolites .
    • Toxicokinetics : Dose escalation (10–100 mg/kg) with histopathology to assess hepatorenal toxicity .

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